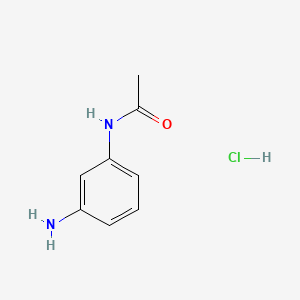

N-(3-Aminophenyl)acetamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(3-aminophenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c1-6(11)10-8-4-2-3-7(9)5-8;/h2-5H,9H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALDFXSDXQXFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

621-35-2 | |

| Record name | Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90883506 | |

| Record name | Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

59736-00-4, 621-35-2 | |

| Record name | Acetamide, N-(3-aminophenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59736-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 621-35-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamidoanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(3-Aminophenyl)acetamide hydrochloride from m-Phenylenediamine

<_>

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(3-aminophenyl)acetamide hydrochloride, a significant organic intermediate, from m-phenylenediamine. The document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and addresses critical aspects of process control, safety, and analytical validation. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep, practical understanding of this synthetic transformation. We will explore the nuances of selective mono-acetylation of a symmetrical diamine, the subsequent purification, and the final conversion to the hydrochloride salt, ensuring a robust and reproducible process.

Introduction: The Significance of N-(3-Aminophenyl)acetamide

N-(3-aminophenyl)acetamide, also known as m-aminoacetanilide, is a valuable building block in the synthesis of a variety of organic molecules.[1][2] Its bifunctional nature, possessing both a primary aromatic amine and an acetamido group, allows for diverse subsequent chemical modifications.[3] This versatility makes it a key intermediate in the production of dyes and pharmaceutical compounds.[2][3] The hydrochloride salt form enhances stability and improves handling characteristics, making it a preferred form for storage and further use.

This guide focuses on the direct synthesis from m-phenylenediamine, a readily available and cost-effective starting material. The core chemical challenge lies in the selective mono-acetylation of one of the two amino groups of m-phenylenediamine. Achieving high selectivity is paramount to avoid the formation of the di-acetylated byproduct and to simplify downstream purification.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| m-Phenylenediamine | C₆H₈N₂ | 108.14 | 63-65 | Colorless to yellowish crystals |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73.1 | Colorless liquid |

| N-(3-Aminophenyl)acetamide | C₈H₁₀N₂O | 150.18 | 87-89[1] | Light brown or gray solid[2] |

| N-(3-Aminophenyl)acetamide HCl | C₈H₁₁ClN₂O | 186.64[4] | >300 (decomposes) | White to off-white crystalline powder |

The Chemistry of Selective Mono-Acetylation

The synthesis hinges on the nucleophilic attack of an amino group of m-phenylenediamine on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. The primary challenge is to prevent the reaction from proceeding to the di-acetylated product, N,N'-(1,3-phenylene)diacetamide.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the carbonyl carbon of acetic anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating an acetate ion as a leaving group and forming the N-acetylated product.

Achieving Selectivity: A Game of Stoichiometry and Reaction Conditions

Controlling the selectivity of the mono-acetylation of symmetrical diamines is a well-documented challenge in organic synthesis.[5][6] Several factors can be manipulated to favor the formation of the desired mono-acetylated product:

-

Stoichiometry: Utilizing a slight excess of m-phenylenediamine relative to the acetylating agent can statistically favor mono-acetylation. However, this necessitates a subsequent separation of the product from the unreacted starting material.

-

Controlled Addition: Slow, dropwise addition of the acetylating agent to a solution of m-phenylenediamine at a controlled temperature is crucial. This maintains a low instantaneous concentration of the acetylating agent, reducing the likelihood of a second acetylation event on the already mono-acetylated product.

-

Protonation: The presence of an acid, such as hydrochloric acid, can protonate one of the amino groups of m-phenylenediamine. The resulting ammonium salt is significantly less nucleophilic, effectively "protecting" it from acetylation. The remaining free amino group can then be selectively acetylated.[2] This is a common and effective strategy.

-

Solvent Effects: The choice of solvent can influence the relative reactivity of the amino groups and the solubility of the reactants and products, thereby affecting selectivity.

Diagram 1: Reaction Pathway for the Synthesis of N-(3-Aminophenyl)acetamide

Caption: The synthetic route from m-phenylenediamine to this compound.

Detailed Experimental Protocol

This protocol is a robust method for the laboratory-scale synthesis of this compound.

Materials and Equipment

-

m-Phenylenediamine

-

Acetic anhydride

-

Concentrated hydrochloric acid (37%)

-

Deionized water

-

Sodium bicarbonate

-

Activated carbon

-

Ethanol

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

pH paper or pH meter

-

Rotary evaporator

Step-by-Step Procedure

Part A: Synthesis of N-(3-Aminophenyl)acetamide

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.8 g (0.1 mol) of m-phenylenediamine in 100 mL of deionized water.

-

Acidification: To the stirred solution, slowly add 8.3 mL (0.1 mol) of concentrated hydrochloric acid. A slight exotherm may be observed.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Acetylation: While maintaining the temperature below 10 °C, add 10.2 mL (0.11 mol) of acetic anhydride dropwise from a dropping funnel over a period of 30-45 minutes with vigorous stirring.

-

Reaction Completion: After the addition is complete, continue stirring in the ice bath for another hour, then allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Neutralization and Precipitation: Slowly add a saturated solution of sodium bicarbonate to the reaction mixture until the pH is approximately 7-8. The free base, N-(3-aminophenyl)acetamide, will precipitate as a solid.

-

Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 50 mL).

Part B: Purification of N-(3-Aminophenyl)acetamide

-

Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol.

-

Decolorization: Add a small amount of activated carbon to the hot solution and heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol. Dry the crystals in a vacuum oven at 50 °C.

Part C: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified N-(3-aminophenyl)acetamide in a suitable solvent such as ethanol or isopropanol.

-

Acidification: While stirring, bubble anhydrous hydrogen chloride gas through the solution or add a concentrated solution of HCl in isopropanol until the solution is acidic.

-

Precipitation and Isolation: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with a small amount of the solvent, and dry under vacuum.

Diagram 2: Experimental Workflow

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized this compound, a suite of analytical techniques should be employed.

Table 2: Analytical Methods for Product Validation

| Analytical Technique | Purpose | Expected Results |

| Melting Point | Assess purity | A sharp melting point range consistent with literature values. |

| FT-IR Spectroscopy | Functional group identification | Presence of N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C stretching. |

| ¹H NMR Spectroscopy | Structural elucidation | Characteristic peaks for the acetyl methyl protons, the aromatic protons, and the amine and amide protons. |

| ¹³C NMR Spectroscopy | Structural confirmation | Resonances corresponding to the acetyl methyl carbon, the carbonyl carbon, and the aromatic carbons. |

| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the mass of the protonated N-(3-aminophenyl)acetamide. |

| Thin-Layer Chromatography (TLC) | Monitor reaction progress and purity | A single spot for the purified product, with an Rf value distinct from the starting material and byproducts. |

Safety and Handling

It is imperative to handle all chemicals involved in this synthesis with appropriate safety precautions in a well-ventilated fume hood.

-

m-Phenylenediamine: Toxic if swallowed, in contact with skin, or if inhaled.[7] It may cause an allergic skin reaction and is suspected of causing genetic defects.[7] It is also very toxic to aquatic life with long-lasting effects.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]

-

Acetic Anhydride: Corrosive and causes severe skin burns and eye damage.[10] It is also flammable. Handle with care and avoid inhalation of vapors.[11]

-

Hydrochloric Acid: Highly corrosive and can cause severe burns. Use with extreme caution and ensure adequate ventilation.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[11]

Conclusion

The synthesis of this compound from m-phenylenediamine is a well-established and scalable process. The key to a successful synthesis lies in the careful control of reaction conditions to achieve selective mono-acetylation. By following the detailed protocol and adhering to the safety guidelines outlined in this guide, researchers and chemists can reliably produce this valuable intermediate for a wide range of applications in the chemical and pharmaceutical industries. The analytical methods described provide a robust framework for ensuring the quality and purity of the final product.

References

- 1. scispace.com [scispace.com]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | C8H11ClN2O | CID 458805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chemos.de [chemos.de]

- 10. nj.gov [nj.gov]

- 11. carlroth.com [carlroth.com]

An In-Depth Technical Guide to N-(3-Aminophenyl)acetamide Hydrochloride: Properties, Analysis, and Applications

This guide provides a comprehensive technical overview of N-(3-Aminophenyl)acetamide hydrochloride (CAS: 621-35-2), a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's structural and physicochemical properties, offers detailed protocols for its synthesis and purification, and explores its critical role in the synthesis of pharmaceuticals and industrial dyes.

Introduction and Strategic Importance

This compound, also known as 3-aminoacetanilide hydrochloride, is the salt form of the aromatic amine N-(3-aminophenyl)acetamide. The hydrochloride form is often preferred in practical applications due to its enhanced stability and solubility in aqueous media compared to the free base.[1] Its strategic importance stems from its bifunctional nature: it possesses a nucleophilic aromatic amine and a stable acetamide group. This unique arrangement allows for selective chemical modifications, making it a versatile building block. The primary amino group can be readily diazotized for azo coupling reactions, a cornerstone of dye chemistry, while the overall structure serves as a crucial fragment in the synthesis of complex pharmaceutical agents.[2][3]

Chemical Structure and Identification

The structural integrity of a chemical intermediate is paramount for predictable reactivity and final product purity. The key identifiers and structural representation of this compound are outlined below.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-(3-aminophenyl)acetamide;hydrochloride | [4] |

| CAS Number | 621-35-2 | [4] |

| Molecular Formula | C₈H₁₁ClN₂O | [5][6] |

| Molecular Weight | 186.64 g/mol | |

| InChI Key | NALDFXSDXQXFPL-UHFFFAOYSA-N | [5] |

| SMILES | CC(=O)NC1=CC=CC(=C1)N.Cl | [4] |

| Synonyms | 3-Aminoacetanilide hydrochloride, 3-Acetamidoanilinium chloride, N-Acetyl-m-phenylenediamine hydrochloride |[4][6] |

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectroscopic fingerprint of a compound is essential for process development, quality control, and reaction monitoring.

Physicochemical Properties

The conversion of the free base to its hydrochloride salt markedly alters its physical properties, most notably its melting point and solubility. The high melting point is indicative of a stable, ionic crystal lattice.

Table 2: Physicochemical Data

| Property | Value | Comments and Rationale |

|---|---|---|

| Appearance | White to off-white or gray crystalline solid | The solid, crystalline nature is typical for organic salts. Color may vary with purity.[1][2] |

| Melting Point | 247 °C (decomposes) | Significantly higher than the free base (86-88 °C), reflecting the strong ionic interactions in the salt's crystal lattice.[1][4][6][7] |

| Solubility | Soluble in water and ethanol; insoluble in ether. | The ionic nature of the anilinium chloride group imparts high polarity, favoring solubility in polar protic solvents like water and ethanol.[1] The free base has limited water solubility (1-5 g/100 mL).[2] |

| Storage | Store at room temperature in a dry, inert atmosphere. | The compound is hygroscopic and can be sensitive to oxidation. Storage under inert gas (e.g., nitrogen, argon) in a tightly sealed container is recommended to maintain purity.[6] |

Spectroscopic Analysis

Spectroscopic data provides an unambiguous confirmation of the molecule's structure.

3.2.1 Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The data presented is characteristic of the hydrochloride salt.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Significance |

|---|---|---|---|

| ~3200-3400 | N-H | Stretching | Broad bands corresponding to the N-H stretches of the amide (-CONH-) and the anilinium (-NH₃⁺) groups. |

| ~3000-3100 | C-H (Aromatic) | Stretching | Confirms the presence of the benzene ring. |

| ~2800-3000 | N-H (Anilinium) | Stretching | Broad absorption characteristic of ammonium salts. |

| ~1660-1680 | C=O (Amide I) | Stretching | A strong, sharp peak indicating the presence of the amide carbonyl group. |

| ~1500-1600 | N-H (Amide II & Anilinium) / C=C (Aromatic) | Bending / Stretching | Overlapping bands confirming the amide N-H bend and aromatic ring vibrations. |

(Data interpreted from the reference spectrum provided by NIST)[5]

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental spectra for the hydrochloride salt are not widely published. The following data is for the free base, N-(3-aminophenyl)acetamide (CAS: 102-28-3), with expert interpretation on the expected shifts for the hydrochloride salt.

The protonation of the meta-amino group to form the anilinium salt (-NH₃⁺) is the key structural difference. This has a profound and predictable effect on the NMR spectrum. The -NH₃⁺ group is strongly electron-withdrawing, which deshields (moves to a higher ppm value) the adjacent protons on the aromatic ring.

Table 4: 1H & 13C NMR Data for N-(3-Aminophenyl)acetamide (Free Base) in DMSO-d₆

| Atom Type | Assignment | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Expected Shift in Hydrochloride Salt |

|---|---|---|---|---|

| Methyl | -CH ₃ | 1.99 (s, 3H) | 23.98 | Minimal change expected. |

| Amide | -NH - | 9.58 (s, 1H) | - | Minimal change expected. |

| Amino | -NH ₂ | 5.00 (bs, 2H) | - | Signal disappears; protons become part of the broad -NH ₃⁺ signal, likely shifted downfield. |

| Aromatic | H-2 | 6.92 (t, 1H) | 104.67 | Significant downfield shift due to proximity to -NH₃⁺. |

| Aromatic | H-4 | 6.88 (t, 1H) | 128.75 | Moderate downfield shift. |

| Aromatic | H-5 | 6.23 (dd, 1H) | 109.04 | Minimal change expected. |

| Aromatic | H-6 | 6.64 (dd, 1H) | 106.93 | Moderate downfield shift. |

| Carbonyl | -C =O | - | 167.85 | Minimal change expected. |

| Aromatic | C1 (-NHCOCH₃) | - | 148.85 | Minimal change expected. |

| Aromatic | C3 (-NH₂) | - | 139.85 | Significant downfield shift upon protonation. |

(Data sourced from ChemicalBook for the free base)[7]

Synthesis and Purification Protocols

The following protocols are provided as robust starting points for laboratory synthesis and purification. As a Senior Application Scientist, I stress that all procedures should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Synthesis Pathway Overview

The most common laboratory synthesis involves a two-step process starting from m-phenylenediamine. This pathway is efficient and relies on well-understood chemical transformations.

Caption: Synthesis workflow from m-phenylenediamine.

Experimental Protocol: Synthesis

This protocol details the selective acetylation of m-phenylenediamine followed by in-situ salt formation.

Objective: To synthesize this compound from m-phenylenediamine.

Materials:

-

m-Phenylenediamine

-

Deionized Water

-

37% Hydrochloric Acid (concentrated)

-

Acetic Anhydride

-

Ethanol

-

Ice bath, magnetic stirrer, round-bottom flask, addition funnel, Buchner funnel.

Procedure:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve m-phenylenediamine (1 eq.) in deionized water.

-

Acidification: Slowly add concentrated hydrochloric acid (1.1 eq.) to the stirring solution. The exotherm should be managed by cooling if necessary. This step protonates one of the amino groups, deactivating it towards acetylation and thereby promoting mono-acetylation.

-

Acetylation: Cool the solution to 0-5 °C in an ice bath. Add acetic anhydride (1.05 eq.) dropwise via an addition funnel over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion.

-

Isolation: The product, this compound, is often less soluble than the starting diamine hydrochloride and may precipitate. Cool the reaction mixture in an ice bath for 1 hour to maximize crystallization.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Experimental Protocol: Recrystallization

Objective: To purify crude this compound.

Rationale for Solvent Choice: As an organic salt, the compound requires a polar solvent for recrystallization. An ethanol/water mixture is often effective. The compound should be highly soluble in the hot solvent and sparingly soluble when cold.

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a 9:1 ethanol/water mixture and heat the suspension to a gentle boil with stirring.

-

Solvent Addition: Continue adding the hot solvent mixture dropwise until all the solid just dissolves. Adding an excess of solvent will reduce the final yield.

-

Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.

-

Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 1 hour to complete the crystallization process.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry under vacuum.

Applications in Synthesis

The utility of this compound is best demonstrated through its application as a key intermediate.

Azo Dye Synthesis

The compound is a staple precursor for a variety of azo dyes. The free amino group serves as the diazo component. In a typical process, it is treated with nitrous acid (formed in situ from sodium nitrite and HCl) to generate a diazonium salt. This highly reactive intermediate is then coupled with an electron-rich aromatic compound (the coupling component) to form the final azo dye. It is a listed precursor for dyes such as C.I. Reactive Yellow 176 and C.I. Acid Blue 324.[3]

Pharmaceutical Synthesis: Trametinib Intermediate

N-(3-Aminophenyl)acetamide is a recognized starting material for the synthesis of Trametinib, a MEK inhibitor used in cancer therapy.[2] The structure of Trametinib clearly contains the acetamidophenyl moiety derived from this intermediate. Its use in such a complex, multi-step synthesis underscores the need for high purity and well-defined specifications for the intermediate.

Safety and Handling

As with any chemical reagent, proper handling is crucial for laboratory safety.

Table 5: GHS Hazard Information

| Hazard Class | Code | Statement |

|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |

(Data sourced from Sigma-Aldrich and PubChem)[4]

Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, rinse mouth with water and call a poison center or doctor if you feel unwell.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its bifunctional structure and favorable physical properties. Its hydrochloride form offers advantages in stability and solubility, facilitating its use in diverse synthetic applications, from the large-scale production of industrial dyes to the intricate, multi-step synthesis of life-saving pharmaceuticals. A thorough understanding of its chemical properties, spectroscopic characteristics, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

References

- 1. 3 -Aminoacetanilide Hydrochloride(3AAC) | [zjhdchem.com]

- 2. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 3. spectrabase.com [spectrabase.com]

- 4. lookchem.com [lookchem.com]

- 5. 3'-Aminoacetanilide hydrochloride [webbook.nist.gov]

- 6. 3'-AMINOACETANILIDE HYDROCHLORIDE | 621-35-2 [chemicalbook.com]

- 7. echemi.com [echemi.com]

"N-(3-Aminophenyl)acetamide hydrochloride" CAS number and molecular weight

An In-Depth Technical Guide to N-(3-Aminophenyl)acetamide Hydrochloride for Researchers and Drug Development Professionals

Introduction

This compound, also known as 3-aminoacetanilide hydrochloride, is a versatile chemical intermediate with significant applications in the pharmaceutical and dye industries. Its bifunctional nature, possessing both a primary aromatic amine and an acetamide group, makes it a valuable precursor for the synthesis of a wide array of complex organic molecules and heterocyclic compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and essential laboratory protocols, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The hydrochloride salt form of N-(3-aminophenyl)acetamide enhances its stability and aqueous solubility, facilitating its use in various synthetic applications.[2] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 621-35-2 (Monohydrochloride) | [2][3][4] |

| Note: CAS 59736-00-4 is also cited by some suppliers. | [][6] | |

| Molecular Formula | C₈H₁₁ClN₂O | [3][] |

| Molecular Weight | 186.64 g/mol | [4] |

| IUPAC Name | N-(3-aminophenyl)acetamide;hydrochloride | [4] |

| Synonyms | 3-Aminoacetanilide hydrochloride, m-Aminoacetanilide hydrochloride, 3-Acetamidoaniline hydrochloride | [2] |

| Appearance | White to off-white or gray crystalline solid/powder | [2][7][8] |

| Solubility | Soluble in water | [2][9] |

| Storage | Inert atmosphere, room temperature | [10] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of N-(3-aminophenyl)acetamide involves the selective mono-acetylation of m-phenylenediamine. The choice of acetylating agent and control of reaction conditions are critical to prevent di-acetylation and ensure a high yield of the desired product.

Causality in Synthetic Strategy

The core of the synthesis relies on the differential reactivity of the two amino groups in m-phenylenediamine. The first amino group is readily acetylated. However, once the first acetyl group is attached, its electron-withdrawing nature deactivates the aromatic ring, making the second amino group less nucleophilic and thus less reactive towards further acetylation. By carefully controlling stoichiometry (using a slight excess of the diamine or limiting the acetylating agent) and reaction temperature, selective mono-acetylation can be achieved.

A typical method involves using acetic anhydride or acetic acid as the acetylating agent.[8][9] The resulting free base, N-(3-aminophenyl)acetamide (m-aminoacetanilide), is then treated with hydrochloric acid to precipitate the more stable and soluble hydrochloride salt.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of N-(3-Aminophenyl)acetamide HCl.

Applications in Research and Drug Development

This compound serves as a crucial building block due to its two reactive sites, which can be addressed in subsequent synthetic steps.

-

Pharmaceutical Synthesis : The primary amine group is a key handle for introducing diversity. It can undergo diazotization, alkylation, and acylation to build more complex molecular architectures.[9] This versatility makes it a valuable starting material for various therapeutic agents. For instance, derivatives of N-(phenyl)acetamide have been explored as novel scaffolds for anticancer agents active against both sensitive and resistant cancer cell lines.[11] The parent compound, acetamide, and its N-substituted derivatives are known to interact with enzymes, making them valuable moieties in drug design for conditions ranging from cancer to infectious diseases.[12]

-

Dye and Pigment Industry : It is a well-established intermediate in the manufacturing of azo dyes and other colorants, such as reactive yellow K-RN and various disperse dyes.[1][8]

Experimental Protocols

Protocol 1: Laboratory Synthesis of this compound

This protocol describes a general method for synthesis derived from common procedures.[8]

Objective: To synthesize this compound from m-phenylenediamine.

Materials:

-

m-Phenylenediamine

-

Acetic acid (Glacial) or Acetic anhydride

-

Hydrochloric acid (30-37%)

-

Water (Deionized)

-

Sodium chloride (for salting out)

-

Reaction flask, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

-

Dissolution: In a reaction flask, dissolve m-phenylenediamine in water.

-

Acidification: Slowly add hydrochloric acid to the solution while stirring. Stir for approximately 30 minutes. This step protonates one amino group, aiding in selective acetylation.

-

Acetylation: While maintaining the reaction temperature (e.g., 40°C), slowly add acetic acid or acetic anhydride. The reaction is exothermic and may require cooling to maintain the target temperature.

-

Reaction Monitoring: Stir the mixture vigorously for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Isolation (Salting Out): Once the reaction is complete, add refined salt (NaCl) to the mixture to decrease the solubility of the organic product, aiding its precipitation.

-

Filtration and Neutralization: Filter the crude product. The resulting free base can be carefully neutralized.

-

Salt Formation: Re-dissolve the purified free base in a suitable solvent and treat with a stoichiometric amount of hydrochloric acid to precipitate the final hydrochloride salt.

-

Final Purification: Filter the this compound, wash with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dry under vacuum.

Self-Validation: The identity and purity of the final product should be confirmed by analytical methods such as melting point determination, FTIR, and ¹H NMR spectroscopy. The expected melting point of the free base is 86-88°C.[13]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is based on a standard reverse-phase HPLC method for analyzing related aromatic amines.[14]

Objective: To determine the purity of synthesized this compound.

Instrumentation & Columns:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., Newcrom R1 or equivalent)

Mobile Phase:

-

A mixture of acetonitrile (MeCN) and water.

-

An acid modifier, such as phosphoric acid or formic acid (for MS compatibility), is typically added at a low concentration (e.g., 0.1%).

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Sample Preparation: Prepare a sample solution of the synthesized product at a similar concentration.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Set based on the UV absorbance maximum of the compound (typically in the 240-260 nm range).

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

-

Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Trustworthiness: This method is self-validating. A sharp, symmetrical peak for the main component indicates good purity. The presence of other peaks suggests impurities, which can be quantified. The method's scalability allows it to be adapted for preparative separation to isolate these impurities for further characterization.[14]

Safety and Handling

This compound is classified as harmful and an irritant. Users must consult the Safety Data Sheet (SDS) before handling.[3][15]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust.[3]

-

P280: Wear protective gloves, eye protection, and face protection.[15]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]

-

Handling: Handle in a well-ventilated area or fume hood. Avoid generating dust. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

Conclusion

This compound is a chemical of significant utility in synthetic chemistry. Its well-defined properties and reactive functional groups make it an indispensable intermediate for developing novel pharmaceuticals and specialized dyes. A thorough understanding of its synthesis, handling, and analytical validation, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.

References

- 1. N-(3-Aminophenyl)acetamide|3-Aminoacetanilide Supplier [benchchem.com]

- 2. CAS 621-35-2: Acetamide, N-(3-aminophenyl)-, hydrochloride… [cymitquimica.com]

- 3. This compound | 621-35-2 [sigmaaldrich.com]

- 4. Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | C8H11ClN2O | CID 458805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. m-Aminoacetanilide | C8H10N2O | CID 7604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound | 621-35-2 [sigmaaldrich.com]

- 11. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is Acetamide used for? [synapse.patsnap.com]

- 13. N1-(3-Aminophenyl)acetamide | 102-28-3 [chemicalbook.com]

- 14. Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. fishersci.dk [fishersci.dk]

An In-depth Technical Guide to the Solubility of N-(3-Aminophenyl)acetamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(3-Aminophenyl)acetamide hydrochloride, a key intermediate in the pharmaceutical and dye industries. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding the solubility of this compound. While specific quantitative solubility data for the hydrochloride salt is not widely available in public literature, this guide furnishes semi-quantitative data for the free base, N-(3-Aminophenyl)acetamide, and outlines detailed experimental protocols to enable researchers to generate precise solubility profiles in various solvents. The guide also delves into the physicochemical properties of the compound that govern its solubility and discusses the anticipated effects of different solvent systems.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development

Solubility is a critical physicochemical parameter that profoundly influences the bioavailability, formulation, and efficacy of active pharmaceutical ingredients (APIs) and the performance of chemical intermediates. For a compound like this compound, understanding its solubility in different solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing stable and effective formulations. This guide aims to provide a foundational understanding of the factors governing the solubility of this compound and to equip researchers with the necessary tools to conduct their own solubility assessments.

This compound is the hydrochloride salt of N-(3-Aminophenyl)acetamide. The presence of the hydrochloride salt is intended to enhance its stability and solubility in aqueous media. The free base, N-(3-Aminophenyl)acetamide, is a gray solid with a melting point of 86-88 °C[1][2]. It is qualitatively described as being soluble in water, ethanol, and acetone. A semi-quantitative measure of its water solubility is reported to be in the range of 1-5 g/100 mL at 24 °C[1][2][3][4].

Physicochemical Properties Influencing Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. Key properties of this compound that influence its solubility include:

-

Molecular Structure: The molecule possesses both a polar acetamide group and a basic aminophenyl group. The presence of these functional groups allows for hydrogen bonding, a key factor in its solubility in protic solvents.

-

Ionization: As a hydrochloride salt, this compound is expected to be more readily soluble in aqueous solutions compared to its free base due to the ionic nature of the salt. The amino group on the phenyl ring will be protonated, enhancing its interaction with polar solvents like water.

-

Polarity: The overall polarity of the molecule makes it more soluble in polar solvents. The aromatic ring contributes some nonpolar character, which may allow for some solubility in less polar organic solvents.

Table 1: Physicochemical Properties of N-(3-Aminophenyl)acetamide and its Hydrochloride Salt

| Property | N-(3-Aminophenyl)acetamide | This compound | Reference(s) |

| Molecular Formula | C₈H₁₀N₂O | C₈H₁₁ClN₂O | [1][5] |

| Molecular Weight | 150.18 g/mol | 186.64 g/mol | [1][5] |

| Appearance | Gray solid | White to off-white crystalline solid | [6][1] |

| Melting Point | 86-88 °C | Not specified | [1] |

| Water Solubility | 1-5 g/100 mL at 24 °C | Soluble | [6][1][2][3][4] |

Expected Solubility Profile in Different Solvent Classes

Based on the structure of this compound, a general solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected due to the ability of the compound to form strong hydrogen bonds and ion-dipole interactions with the solvent molecules. The hydrochloride salt form will significantly enhance aqueous solubility.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): Moderate to good solubility is anticipated. While these solvents cannot donate hydrogen bonds, they can act as hydrogen bond acceptors and have high dielectric constants, which can solvate the ions. N-(3-Aminophenyl)acetamide (the free base) is known to be soluble in acetone[7].

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. The large difference in polarity between the solute and the solvent will prevent effective solvation.

Experimental Determination of Solubility: Protocols and Methodologies

To obtain precise and reliable solubility data, standardized experimental methods must be employed. The following are two widely accepted protocols for determining the equilibrium solubility of a compound.

Equilibrium Solubility Method (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker or rotator is used for consistent agitation.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a fine-pore filter (e.g., 0.22 µm PTFE or PVDF). It is critical to avoid any transfer of solid particles into the sample for analysis.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of the dissolved this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Diagram 1: Workflow for the Equilibrium Solubility Method

Caption: A flowchart of the key steps in the equilibrium solubility determination method.

Solvent Addition (Titration) Method

This method can be faster than the equilibrium solubility method and involves titrating a known mass of the solute with a solvent until complete dissolution is observed.

Protocol:

-

Preparation: Accurately weigh a small amount of this compound into a clear container (e.g., a glass vial).

-

Solvent Addition: At a constant temperature, add the solvent in small, precise increments using a calibrated pipette or burette.

-

Observation: After each addition, vigorously mix the sample until the solid is fully dispersed. Observe the mixture for the point at which the last solid particle dissolves (the clear point).

-

Calculation: The solubility is calculated based on the mass of the solute and the total volume of solvent added to reach the clear point.

Diagram 2: Workflow for the Solvent Addition Method

Caption: A decision-based flowchart for the solvent addition solubility determination method.

Data Presentation and Interpretation

As quantitative data for this compound becomes available through experimentation, it should be tabulated for clarity and ease of comparison.

Table 2: Illustrative Solubility Data Table for this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Water | 25 | [Experimental Value] | Equilibrium |

| Methanol | 25 | [Experimental Value] | Equilibrium |

| Ethanol | 25 | [Experimental Value] | Equilibrium |

| DMSO | 25 | [Experimental Value] | Equilibrium |

| Acetone | 25 | [Experimental Value] | Equilibrium |

| [Other Solvents] | 25 | [Experimental Value] | Equilibrium |

Conclusion and Future Work

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While publicly available quantitative data is limited, the provided protocols and theoretical background empower researchers to generate the necessary data for their specific applications. The equilibrium solubility method is recommended for obtaining highly accurate thermodynamic solubility data, which is crucial for regulatory submissions and robust formulation development. Future work should focus on the experimental determination of the solubility of this compound in a broad range of pharmaceutically and industrially relevant solvents at various temperatures to create a comprehensive and publicly accessible solubility database.

References

- 1. N-(3-Aminophenyl)acetamide|lookchem [lookchem.com]

- 2. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 3. N1-(3-Aminophenyl)acetamide CAS 102-28-3 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 4. echemi.com [echemi.com]

- 5. Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | C8H11ClN2O | CID 458805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 621-35-2: Acetamide, N-(3-aminophenyl)-, hydrochloride… [cymitquimica.com]

- 7. nbinno.com [nbinno.com]

A-Comprehensive-Guide-to-N-(3-Aminophenyl)acetamide-and-its-Hydrochloride-Salt-for-Researchers-and-Drug-Development-Professionals

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of N-(3-Aminophenyl)acetamide, also known as 3-aminoacetanilide, and its hydrochloride salt, N-(3-Aminophenyl)acetamide hydrochloride. It is designed for researchers, scientists, and professionals in drug development, offering a detailed comparison of their chemical properties, synthesis, and applications. The guide emphasizes the practical implications of choosing between the free base and its hydrochloride salt, supported by scientific principles and experimental insights. Key topics covered include the rationale behind salt formation in pharmaceuticals, a comparative analysis of physicochemical properties, detailed synthesis and characterization protocols, and a discussion of their respective applications, particularly in the synthesis of dyes and as intermediates in the pharmaceutical industry.

Introduction: The Significance of Form—Free Base vs. Hydrochloride Salt

In the realm of organic chemistry and pharmaceutical development, the distinction between a compound and its salt form is of paramount importance. N-(3-Aminophenyl)acetamide (the free base) and this compound (the hydrochloride salt) are chemically related, yet their physical and, to some extent, chemical properties differ significantly.[1] 3-Aminoacetanilide is an amino derivative of acetanilide and is a crucial intermediate in the synthesis of various aromatic and heterocyclic compounds.[1][2] These derivatives have found applications in the pharmaceutical and dye industries.[1][2]

The conversion of an amine, such as 3-aminoacetanilide, into its hydrochloride salt is a common and strategic practice in pharmaceutical chemistry.[3] This conversion is achieved by reacting the organic base with hydrochloric acid.[3][4] The primary motivations for this transformation are to enhance the compound's stability, improve its water solubility, and increase its bioavailability.[3][4][5][6][7] Hydrochloride salts are generally more stable and less prone to degradation, leading to a longer shelf-life.[3][5] Their increased solubility in aqueous media is particularly advantageous for drug formulation and administration, as it can lead to better absorption in the gastrointestinal tract.[3][5][6]

This guide will delve into the nuances of these two forms, providing the necessary technical details to make informed decisions in a research and development setting.

Comparative Physicochemical Properties

The decision to use the free base or the hydrochloride salt often hinges on their differing physical properties. The following table summarizes the key physicochemical characteristics of N-(3-Aminophenyl)acetamide and its hydrochloride salt.

| Property | N-(3-Aminophenyl)acetamide (3-aminoacetanilide) | This compound | Rationale for Difference |

| CAS Number | 102-28-3[1][8][9][10][11][12] | 621-35-2[13][14] | Different chemical entities. |

| Molecular Formula | C8H10N2O[1][2][8][9][11][12][15] | C8H11ClN2O[13][14][] | Addition of HCl to the free base. |

| Molecular Weight | 150.18 g/mol [1][2][8][9][10][12] | 186.64 g/mol [13][14][] | The addition of a molecule of HCl (36.46 g/mol ). |

| Appearance | Gray to light brown crystalline powder[1][9][12][17][18] | White to off-white crystalline solid[19] | Salt formation often results in a more defined crystalline structure. |

| Melting Point | 86-88 °C[1][9][10][15][17][20] | Not consistently reported, but expected to be higher than the free base. | Ionic compounds generally have higher melting points than their neutral counterparts due to strong electrostatic interactions. |

| Solubility | Soluble in water (1-5 g/100 mL at 24 °C), ethanol, and acetone[1][9][12][15][20] | Soluble in water[19] | The ionic nature of the hydrochloride salt significantly enhances its solubility in polar solvents like water.[3][4][5][6][7] |

| Stability | Stable under recommended storage conditions (cool, dark, inert atmosphere)[9][12][15] | Generally more stable, with a longer shelf-life[3][5][19] | The protonation of the amino group reduces its reactivity and susceptibility to oxidative degradation.[3] |

Synthesis and Interconversion: A Practical Perspective

The synthesis of both compounds is well-established, and the ability to interconvert between the free base and the hydrochloride salt is a key aspect of their utility.

Synthesis of 3-Aminoacetanilide

3-Aminoacetanilide is commonly synthesized through the reduction of m-nitroacetanilide.[1][2] Another method involves the acylation of m-phenylenediamine.[12][20] Careful control of reaction conditions is crucial to ensure high yield and purity.[20]

Experimental Protocol: Synthesis of 3-Aminoacetanilide from m-Phenylenediamine

-

Dissolution: Dissolve m-phenylenediamine in water in a suitable reaction vessel.

-

Acidification: Add 30% hydrochloric acid to the solution and stir for 30 minutes.

-

Acetylation: Introduce acetic acid to the reaction mixture, maintaining the temperature at 40°C. Continue stirring for 1 hour. Acetic anhydride can also be used as the acylating agent.[12][20]

-

Salting Out: Add refined salt to the solution to precipitate the product.

-

Filtration and Neutralization: Filter the crude product and neutralize it to obtain 3-aminoacetanilide.[12]

-

Purification: The product can be further purified by recrystallization or column chromatography.[9]

Synthesis of this compound

The hydrochloride salt is typically prepared by treating a solution of 3-aminoacetanilide with hydrochloric acid.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 3-aminoacetanilide in a suitable solvent, such as ethanol or isopropanol.

-

Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.

-

Isolation: Collect the precipitate by filtration.

-

Drying: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material and residual acid, and then dry it under vacuum.

Interconversion Workflow

The ability to easily convert between the free base and the hydrochloride salt is a significant advantage in multi-step syntheses and formulation development.

Caption: Interconversion between 3-Aminoacetanilide and its Hydrochloride Salt.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of both the free base and the hydrochloride salt.

| Analytical Technique | N-(3-Aminophenyl)acetamide (3-aminoacetanilide) | This compound | Key Differentiating Features |

| HPLC (High-Performance Liquid Chromatography) | A standard method for purity assessment. Can be analyzed by reverse-phase HPLC with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[8] | Similar to the free base, but may have a slightly different retention time depending on the mobile phase pH. | The retention time can be influenced by the ionization state of the molecule. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to its molecular weight (150.18 m/z). | The mass spectrum will show the molecular ion peak of the free base (150.18 m/z) as the HCl is lost during ionization. | The fragmentation pattern of the free base will be observed in both cases. |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | The 1H NMR spectrum will show characteristic peaks for the aromatic protons, the amine protons, and the acetyl methyl protons. | The 1H NMR spectrum will show a downfield shift of the aromatic protons adjacent to the protonated amino group due to the electron-withdrawing effect of the -NH3+ group. The amine protons will also be shifted downfield. | The chemical shifts of the protons near the amino group are sensitive to protonation. |

| FTIR (Fourier-Transform Infrared) Spectroscopy | The IR spectrum will show characteristic N-H stretching vibrations for the primary amine and the amide, as well as the C=O stretching of the amide. | The IR spectrum will show a broad absorption band in the 2500-3000 cm-1 region, which is characteristic of the N+-H stretching vibrations of an ammonium salt. | The presence of the broad ammonium salt peak is a clear indicator of the hydrochloride form. |

Applications in Research and Development

Both 3-aminoacetanilide and its hydrochloride salt are valuable intermediates in various synthetic applications.

3-Aminoacetanilide (Free Base)

The free base is a versatile building block due to the presence of both an amide and a primary amine functional group.[20]

-

Dye Synthesis: It is a key intermediate in the preparation of azo compounds, disperse dyes, and reactive dyes.[1][12][17]

-

Heterocyclic Synthesis: It serves as a starting material for the synthesis of various heterocyclic compounds, including pyrroles, imidazoles, and thiazoles.[1]

-

Pharmaceutical Synthesis: 3-Aminoacetanilide is a precursor for the synthesis of active pharmaceutical ingredients (APIs). For instance, it is a starting material for the synthesis of Trametinib.[1] It is also used in the synthesis of other complex organic molecules with potential biological activity.[17]

-

Coordination Chemistry: The amino group can coordinate with metal ions, as demonstrated in the synthesis of a Cu(II)-3-aminoacetanilide complex with antibacterial activity.[21]

This compound

The hydrochloride salt is often preferred in situations where enhanced water solubility and stability are critical.

-

Aqueous Reactions: Its improved water solubility makes it a suitable reactant for reactions conducted in aqueous media.

-

Pharmaceutical Formulations: In drug development, the hydrochloride form of an API is often chosen to improve its dissolution rate and bioavailability.[5][6][7] While 3-aminoacetanilide itself is not typically an API, its derivatives that are developed into drugs may be formulated as hydrochloride salts for these reasons.

-

Controlled Release Formulations: The properties of hydrochloride salts can be leveraged to develop controlled-release drug formulations.[6]

-

Prodrug Development: The amino group of 3-aminoacetanilide can be functionalized, for example, with amino acids, to create prodrugs with improved pharmacokinetic properties.[22][23] The hydrochloride salt of such a prodrug could then be used to enhance its solubility and stability.

Caption: Applications of 3-Aminoacetanilide and its Hydrochloride Salt.

Safety and Handling

Proper safety precautions must be observed when handling both compounds.

3-Aminoacetanilide

-

Hazards: Harmful if swallowed. Causes skin and serious eye irritation.[10][18] May cause respiratory irritation.[10][18]

-

Precautions: Avoid breathing dust.[18][24] Wash hands thoroughly after handling.[13] Wear protective gloves, clothing, and eye/face protection.[10][13][18][24] Use in a well-ventilated area.[24]

-

First Aid:

This compound

-

Hazards: Harmful if swallowed.[13] Causes serious eye irritation.[13][14]

-

Precautions: Minimize dust generation.[24] Avoid contact with eyes, skin, and clothing.[24] Keep container tightly closed.[24] Use with adequate ventilation.[24]

-

First Aid:

-

Eyes: Immediately flush eyes with plenty of water for at least 15 minutes.[13][24]

-

Skin: Flush skin with plenty of water for at least 15 minutes.[24]

-

Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of milk or water.[24] Seek medical attention.[13]

-

Inhalation: Remove from exposure to fresh air immediately.[24]

-

Conclusion

The choice between N-(3-Aminophenyl)acetamide and its hydrochloride salt is a critical decision in research and drug development, driven by the specific requirements of the application. The free base offers versatility as a synthetic intermediate, while the hydrochloride salt provides enhanced stability and aqueous solubility, making it advantageous for certain reaction conditions and a cornerstone of pharmaceutical formulation science. A thorough understanding of their distinct properties, as outlined in this guide, is essential for optimizing experimental design, ensuring the robustness of synthetic protocols, and developing effective and stable end-products.

References

- 1. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Hydrochloride - Wikipedia [en.wikipedia.org]

- 4. Hydrochloride salt: Significance and symbolism [wisdomlib.org]

- 5. What is Hydrochloride Utilized for in Tablets? - MLJDental [mljdental.com]

- 6. livreblanc.silicon.fr [livreblanc.silicon.fr]

- 7. pharmaoffer.com [pharmaoffer.com]

- 8. 3-Aminoacetanilide | SIELC Technologies [sielc.com]

- 9. N1-(3-Aminophenyl)acetamide | 102-28-3 [chemicalbook.com]

- 10. 3′-氨基乙酰苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. scbt.com [scbt.com]

- 12. echemi.com [echemi.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | C8H11ClN2O | CID 458805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. lookchem.com [lookchem.com]

- 17. nbinno.com [nbinno.com]

- 18. fishersci.dk [fishersci.dk]

- 19. CAS 621-35-2: Acetamide, N-(3-aminophenyl)-, hydrochloride… [cymitquimica.com]

- 20. nbinno.com [nbinno.com]

- 21. researchgate.net [researchgate.net]

- 22. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to the Stability and Storage of N-(3-Aminophenyl)acetamide Hydrochloride

Introduction

N-(3-Aminophenyl)acetamide hydrochloride (CAS No: 621-35-2), also known as 3-Aminoacetanilide hydrochloride, is a pivotal chemical intermediate.[1][2][3] Its unique structure, featuring both a primary aromatic amine and an amide functional group, makes it a versatile building block in the synthesis of a wide array of compounds, particularly in the development of dyes and pharmaceutical agents.[4][5] The hydrochloride salt form is often preferred in laboratory and industrial settings as it enhances both the aqueous solubility and overall stability of the parent compound.[1]

The integrity of this reagent is paramount for the reproducibility of synthetic procedures and the quality of the final products. Degradation can introduce impurities that may interfere with downstream reactions, complicate purification processes, or impart undesirable toxicological profiles to target molecules. This guide provides an in-depth analysis of the stability profile of this compound, outlining its degradation pathways, recommended storage conditions, and robust analytical methods for purity assessment. The protocols and insights herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to maintain the chemical fidelity of this important intermediate.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. These characteristics influence its reactivity, solubility, and physical state.

| Property | Value | Source(s) |

| CAS Number | 621-35-2 | [1][2][3] |

| Molecular Formula | C₈H₁₁ClN₂O | [3] |

| Molecular Weight | 186.64 g/mol | [1][6] |

| Appearance | White to off-white or gray crystalline solid/powder | [1][4][7] |

| Melting Point | 86-88 °C (for the free base) | [5][7][8] |

| Water Solubility | Soluble (1-5 g/100 mL at 24 ºC for the free base) | [4][7][8] |

| Synonyms | 3-Aminoacetanilide HCl, N-Acetyl-m-phenylenediamine HCl | [1] |

Chemical Stability and Degradation Profile

While generally described as stable under normal conditions, the chemical structure of this compound contains functional groups susceptible to specific degradation pathways, particularly when exposed to suboptimal environmental conditions.[9]

Key Factors Influencing Stability

-

Moisture (Hydrolysis): The compound is noted to be moisture-sensitive. The amide linkage is the primary site for hydrolytic cleavage. In the presence of water, particularly under acidic or basic conditions, the amide bond can hydrolyze to yield 3-aminoaniline and acetic acid. This is a critical degradation pathway as the formation of a primary diamine introduces a significantly different reactive species into the material.

-

Atmospheric Oxidation: The primary aromatic amine group is electron-rich and thus susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and the presence of trace metal ions. Oxidation often leads to the formation of highly colored quinone-imine type structures and polymeric byproducts, which can account for the appearance of a gray, brown, or light-brown color in aged samples.[4][7]

-

Light (Photostability): Exposure to light, especially in the UV spectrum, can provide the activation energy required to initiate and propagate oxidative degradation. Photolytic degradation can generate radical species, leading to complex mixtures of byproducts. Therefore, storing the material protected from light is crucial.[7][8][10]

-

Temperature: While stable at ambient temperatures, the compound should be protected from overheating.[11] At elevated temperatures, decomposition can occur, leading to the release of hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[9]

-

Chemical Incompatibilities: Contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides should be avoided as they can react exothermically and degrade the compound.[9]

Proposed Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and oxidation. The following diagram illustrates these potential routes, which are inferred from the chemical nature of its functional groups and degradation patterns of structurally related molecules like acetaminophen.[12]

Caption: Proposed degradation pathways for N-(3-Aminophenyl)acetamide HCl.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy to mitigate degradation and ensure the long-term integrity of this compound.

Optimal Storage Conditions

To provide maximum shelf-life and preserve purity, the following conditions are mandatory.

| Parameter | Recommendation | Rationale & Source(s) |

| Temperature | Room Temperature | To prevent thermal decomposition.[2][7][10] |

| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the sensitive amine group.[2][7][10] |

| Light | Protect from light; store in an amber, tightly sealed vial | To prevent photolytic degradation.[7][8][10] |

| Moisture | Store in a dry, desiccated environment | The compound is moisture-sensitive and susceptible to hydrolysis.[4][9] |

| Container | Tightly closed container | To prevent exposure to atmospheric moisture and oxygen.[4][9][11] |

| Security | Store in a locked, controlled-access area | Recommended due to its hazard classification as a suspected carcinogen. |

Safe Handling Procedures

Given its hazard profile, proper precautions must be taken during handling.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[9][11]

-

Engineering Controls: Handle the solid material in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust particles.[11]

-

Hygiene: Avoid breathing dust.[9] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[11] Do not eat, drink, or smoke in areas where the chemical is handled.

-

Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9]

Stability and Purity Assessment Methodology

A robust quality control (QC) program is essential for verifying the purity of this compound, both upon receipt and over its storage lifetime. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for this analysis due to its high resolution and sensitivity for detecting degradation products.

Experimental Protocol: Purity Analysis by RP-HPLC

This protocol provides a self-validating system for the quantitative assessment of purity and the detection of potential impurities. It is adapted from established methods for similar aromatic amines.[13]

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 5 µL.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B (Re-equilibration)

-

-

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

-

Vortex and sonicate briefly to ensure complete dissolution.

-

Perform a 1:10 dilution of the stock solution with the same diluent to create a working solution of 0.1 mg/mL.

-

Filter the working solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

Analysis and Interpretation:

-

Inject the sample and integrate the peak areas.

-

Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected.

-

Degradation is indicated by the appearance of new peaks (impurities) and a corresponding decrease in the main peak's area percentage over time.

-

Workflow for a Long-Term Stability Study

A systematic workflow is critical for monitoring the stability of a chemical lot over time.

Caption: A systematic workflow for conducting a long-term stability study.

Conclusion

This compound is a robust chemical intermediate when appropriate measures are taken to protect it from environmental stressors. Its primary vulnerabilities are hydrolysis due to moisture and oxidation of its aromatic amine functionality, a process accelerated by air and light. By implementing the stringent storage and handling protocols detailed in this guide—specifically, storage under a dry, inert atmosphere and protected from light—researchers can significantly extend the shelf-life and preserve the high purity of this reagent. Regular purity assessment via RP-HPLC serves as an essential verification step, ensuring that the material's integrity is maintained, thereby safeguarding the reliability and reproducibility of critical scientific research and development endeavors.

References

- 1. CAS 621-35-2: Acetamide, N-(3-aminophenyl)-, hydrochloride… [cymitquimica.com]

- 2. This compound | 621-35-2 [sigmaaldrich.com]

- 3. Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | C8H11ClN2O | CID 458805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [guidechem.com]

- 7. N1-(3-Aminophenyl)acetamide | 102-28-3 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. fishersci.dk [fishersci.dk]

- 10. 102-28-3|N-(3-Aminophenyl)acetamide|BLD Pharm [bldpharm.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes & Protocols: N-(3-Aminophenyl)acetamide Hydrochloride as a Versatile Precursor in Pharmaceutical Synthesis

Document ID: AN-2026-01-PHARM-SYN

Abstract

N-(3-Aminophenyl)acetamide hydrochloride, also known as 3-aminoacetanilide hydrochloride, is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a reactive primary aromatic amine and a stable acetamido group, offers a unique platform for constructing complex molecular architectures. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in a variety of reaction conditions.[1] This document provides a detailed guide for researchers, outlining the core properties, mechanistic considerations, and practical synthetic protocols for leveraging this key intermediate in the synthesis of pharmaceutical agents and heterocyclic scaffolds.

Introduction: The Strategic Value of a Bifunctional Building Block